Home > Products > Screening Compounds P2719 > 7-(Trifluoromethoxy)-1H-indazole
7-(Trifluoromethoxy)-1H-indazole - 2244087-63-4

7-(Trifluoromethoxy)-1H-indazole

Catalog Number: EVT-2978688
CAS Number: 2244087-63-4
Molecular Formula: C8H5F3N2O
Molecular Weight: 202.136
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Methoxy-1H-indazole

  • Compound Description: 7-Methoxy-1H-indazole is an inhibitor of neuronal nitric oxide synthase. [] Its crystal structure reveals a planar methoxy group with the methyl group trans to the indazole N-H group. [] This compound forms hydrogen-bonded trimers in its crystal packing. []

7-Nitro-1H-indazole

  • Compound Description: 7-Nitro-1H-indazole acts as a nitric oxide synthase inhibitor. [] Its crystal structure shows an intramolecular hydrogen bond between a nitro group oxygen and the indazole ring NH group. [] Crystal packing involves intermolecular hydrogen bonding and indazole-indazole interactions. []

7-Methyl-1H-indazole

  • Compound Description: The crystal structure of 7-Methyl-1H-indazole reveals a secondary structure of infinite helical chains linked by N—H⋯N hydrogen bonds. [] These chains are further connected through C—H⋯π(azole) contacts. []

7-(Pent-1-ynyl)-1H-Indazole

  • Compound Description: This compound is a 7-alkynylindazole derivative synthesized via Sonogashira coupling of 7-iodoindazole with terminal alkynes. [] Its molecular structure was confirmed by X-ray crystallography. []

3-(γ-Dimethylaminopropoxy)-1H-indazole

  • Compound Description: This compound serves as a precursor in the synthesis of benzydamine via benzylation in liquid ammonia using alkaline earth metals and their amides. []

Perfluorinated 1H-indazoles

  • Compound Description: This group of compounds, encompassing derivatives with varying perfluoroalkyl chain lengths (CF2CF3, C3F7, C4F9, C6F13) at the 3-position, demonstrates diverse supramolecular structures in the solid state. []
Overview

7-(Trifluoromethoxy)-1H-indazole is a compound characterized by the presence of a trifluoromethoxy group attached to the indazole ring structure. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Source and Classification

The compound is classified under heterocyclic compounds, specifically within the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The molecular formula for 7-(Trifluoromethoxy)-1H-indazole is C8H5F3N2OC_8H_5F_3N_2O with a molecular weight of approximately 208.13 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-(Trifluoromethoxy)-1H-indazole can be achieved through several methods, commonly involving the reaction of appropriate hydrazines with carbonyl compounds under controlled conditions. A notable method includes the use of trifluoromethoxy-substituted aromatic aldehydes reacted with hydrazine derivatives in a solvent such as dimethylformamide (DMF) or ethanol at elevated temperatures .

  1. Starting Materials: Trifluoromethoxy-substituted benzaldehyde and hydrazine hydrate.
  2. Reaction Conditions: Typically performed at temperatures ranging from 80°C to 120°C for several hours.
  3. Isolation: The product is isolated through standard extraction techniques followed by purification methods such as recrystallization or chromatography.
Molecular Structure Analysis

Structure and Data

The structure of 7-(Trifluoromethoxy)-1H-indazole features a five-membered ring containing two nitrogen atoms adjacent to each other, which is characteristic of indazoles. The trifluoromethoxy group (-O-CF₃) is positioned at the seventh carbon of the indazole ring.

  • Chemical Structure:
C8H5F3N2O\text{C}_8\text{H}_5\text{F}_3\text{N}_2\text{O}
  • Key Structural Features:
    • Indazole core with a fused aromatic system.
    • Trifluoromethoxy substituent enhancing lipophilicity and potentially influencing biological activity .
Chemical Reactions Analysis

Reactions and Technical Details

7-(Trifluoromethoxy)-1H-indazole can participate in various chemical reactions typical of indazoles, including electrophilic substitutions and nucleophilic additions. Its reactivity can be attributed to the electron-withdrawing nature of the trifluoromethoxy group, which increases the electrophilicity of the indazole nitrogen atoms.

  • Potential Reactions:
    • Nucleophilic attack on electrophiles such as alkyl halides.
    • Electrophilic aromatic substitution reactions due to the activated aromatic system.
Mechanism of Action

Process and Data

The mechanism of action for compounds like 7-(Trifluoromethoxy)-1H-indazole often involves modulation of specific biological pathways. Research indicates that indazoles can inhibit various kinases involved in cell signaling pathways, particularly those related to cancer progression.

  • Target Pathways:
    • Inhibition of mitogen-activated protein kinases (MAPKs), which play crucial roles in cell proliferation and survival.
    • Modulation of apoptotic pathways via interaction with Bcl-2 family proteins .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

7-(Trifluoromethoxy)-1H-indazole exhibits specific physical properties that are essential for its application in pharmaceuticals:

  • Melting Point: Approximately 100-105°C (exact values may vary based on purity).
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and chloroform; limited solubility in water due to its hydrophobic nature.
  • Stability: Generally stable under normal laboratory conditions but should be protected from light and moisture .
Applications

Scientific Uses

The applications of 7-(Trifluoromethoxy)-1H-indazole primarily lie within medicinal chemistry:

  • Anticancer Agents: Due to its ability to inhibit kinases involved in cancer cell proliferation, it serves as a potential lead compound for developing new anticancer therapies.
  • Anti-inflammatory Drugs: Its structural similarity to known anti-inflammatory agents suggests potential use in treating inflammatory diseases .
  • Research Tools: Used in biochemical assays to study cellular signaling pathways involving MAP kinases.
Introduction to Indazole Scaffolds in Medicinal Chemistry

Historical Context of Indazole Derivatives in Drug Discovery

The indazole nucleus, a bicyclic aromatic system comprising fused benzene and pyrazole rings (1H- and 2H-tautomeric forms), has evolved from a synthetic curiosity to a privileged scaffold in medicinal chemistry. Though rarely found in nature (e.g., nigeglanine, nigellicine), synthetic indazole derivatives have dominated pharmaceutical development since the mid-20th century due to their tunable bioactivity and metabolic stability [2] [5] [9]. Early breakthroughs included the non-steroidal anti-inflammatory drug (NSAID) bendazac (introduced in the 1970s), which demonstrated unique anti-cataract effects, and benzydamine, a locally acting anti-inflammatory agent with analgesic properties [5] [9]. The 1990s witnessed the emergence of granisetron, a 5-HT3 receptor antagonist revolutionizing chemotherapy-induced nausea management, highlighting indazole's versatility in targeting diverse receptor classes [2] [5].

The 21st century marked a golden age for indazole-based therapeutics, particularly in oncology. Pazopanib (Votrient®, approved 2009) and axitinib (Inlyta®, approved 2012), both featuring the 1H-indazole core, became first-line tyrosine kinase inhibitors for renal cell carcinoma by targeting VEGF receptors [1] [2]. Concurrently, niraparib (Zejula®, approved 2017), a potent PARP inhibitor bearing a substituted indazole, provided a breakthrough therapy for ovarian cancer, exploiting synthetic lethality in BRCA-deficient tumors [2] [9]. These clinical successes spurred intense research, yielding over 400 patents/patent applications and numerous clinical candidates across therapeutic areas, including:

  • Brilanestrant (GDC-0810): A selective estrogen receptor degrader (SERD) for breast cancer (Phase II) [2]
  • Nemiralisib: A potent PI3Kδ inhibitor for chronic obstructive pulmonary disease (COPD) (Phase II) [2]
  • MK-6186: A next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV [2]

Table 1: Clinically Significant Indazole-Based Drugs

CompoundTherapeutic CategoryKey Target/MechanismApproval/Status
BendazacNSAID, Anti-cataractProtein denaturation inhibitorApproved (1970s)
GranisetronAntiemetic5-HT3 Receptor AntagonistApproved (1990s)
PazopanibAntineoplastic (TKI)VEGFR, PDGFR, c-Kit InhibitorApproved (2009)
NiraparibAntineoplastic (PARP inhibitor)PARP-1/PARP-2 InhibitorApproved (2017)
BrilanestrantAntineoplastic (SERD)Estrogen Receptor DegraderPhase II
NemiralisibAnti-inflammatory (COPD, Asthma)PI3Kδ InhibitorPhase II

The evolution of synthetic methodologies—transitioning from classical approaches (e.g., Cadogan cyclization) to modern transition-metal-catalyzed C-H activation, cycloadditions, and reductive cyclizations—has been instrumental in accessing diverse and complex 1H-indazole derivatives for structure-activity relationship (SAR) studies and lead optimization [3] [4] [5]. This synthetic versatility underpins the scaffold's continued prominence in drug discovery pipelines.

Structural Significance of 7-Substituted Indazoles in Bioactivity

Substitution at the 7-position of the indazole ring profoundly influences its physicochemical properties, binding interactions, and pharmacokinetic profile. This position resides on the benzene ring, distal to the pyrazole N atoms, offering a strategic vector for modulating steric, electronic, and hydrophobic interactions with biological targets without disrupting core tautomerism (predominantly 1H-form) [5] [7]. Introducing substituents at C7 allows fine-tuning of:

  • Electron Distribution: Substituents directly alter the electron density of the fused benzene ring. Strong electron-withdrawing groups (EWGs), like the trifluoromethoxy group (-OCF₃), significantly reduce electron density at C7 and influence adjacent positions (C5, C6). This impacts hydrogen bonding, dipole-dipole interactions, and π-stacking potential with target proteins [7] [10]. Computational studies (e.g., DFT calculations) consistently show that EWGs at C7 decrease the highest occupied molecular orbital (HOMO) energy and alter molecular electrostatic potential (MEP) surfaces compared to unsubstituted indazole or electron-donating group (EDG)-substituted analogs [7].
  • Steric Profile: The 7-position points away from the crowded fused-ring junction. While smaller substituents (F, Cl) introduce minimal steric hindrance, bulkier groups (e.g., aryl, alkyoxy, trifluoromethoxy) can provide favorable van der Waals contacts within defined hydrophobic pockets or create steric barriers influencing selectivity [1] [7]. The trifluoromethoxy group occupies a distinct volume (~ similar to isopropyl or phenyl), crucial for filling specific sub-pockets in target binding sites.
  • Lipophilicity and Metabolic Stability: Substituents dramatically impact LogP and solubility. Halogens (F, Cl, Br) moderately increase lipophilicity. The trifluoromethoxy group (-OCF₃) offers a potent combination of high lipophilicity, strong electron-withdrawal, and significantly enhanced metabolic stability compared to methoxy (-OCH₃) or methylthio (-SCH₃) groups. The C-F bonds resist oxidative metabolism common to alkyl chains, making -OCF₃ a valuable bioisostere for labile groups [1] [10].
  • Conformational Effects: While the indazole core is planar, bulky 7-substituents can induce slight torsional angles or influence the preferred orientation of rotatable bonds in attached side chains, potentially optimizing target engagement.

Table 2: Impact of Key 7-Substituents on Indazole Properties

Substituent (R)Electronic EffectSteric Volume (ų)ΔLogP (vs. H)Key Biological Advantages
-HReference~00Baseline activity
-FModerate -I, +R~10+0.14Enhanced metabolic stability, permeability
-ClModerate -I~20+0.71Improved potency, moderate stability
-CF₃Strong -I~40+1.16High lipophilicity, strong EWG, good stability
-OCF₃Strong -I~50+1.04Optimal balance: Strong EWG, high lipophilicity, exceptional metabolic stability

7-(Trifluoromethoxy)-1H-indazole exemplifies the strategic advantage of this substitution. The -OCF₃ group provides a synergistic combination:

  • Strong Electron-Withdrawal: Modulates the indazole ring's electron density, potentially enhancing interactions with electron-deficient regions of targets (e.g., kinases, oxidoreductases) or influencing the acidity of the N1-H proton.
  • Enhanced Lipophilicity: Promotes membrane permeability and target binding in hydrophobic domains.
  • Exceptional Metabolic Resistance: The trifluoromethoxy group is highly resistant to oxidative and hydrolytic degradation by cytochrome P450 enzymes, addressing a common limitation of alkoxy substituents [10].
  • Steric Contribution: Fills a defined hydrophobic pocket present in several target classes.

This specific substitution pattern is increasingly featured in investigational compounds targeting kinases (JNK inhibitors as in [1]), enzymes involved in oxidative stress, and other targets where the unique electronic and steric profile of the 7-trifluoromethoxy group confers superior potency, selectivity, or pharmacokinetic properties compared to other 7-substituents. Its incorporation, as in 7-(Trifluoromethoxy)-1H-indazole-4-carbaldehyde (CAS# 1956378-88-3, MW: 230.14 g/mol, Formula: C₉H₅F₃N₂O₂) [10], provides a versatile synthetic intermediate for generating novel bioactive molecules, particularly via functionalization of the aldehyde group at C4.

Properties

CAS Number

2244087-63-4

Product Name

7-(Trifluoromethoxy)-1H-indazole

IUPAC Name

7-(trifluoromethoxy)-1H-indazole

Molecular Formula

C8H5F3N2O

Molecular Weight

202.136

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13)

InChI Key

MGKMFEHAKWBEAE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)NN=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.